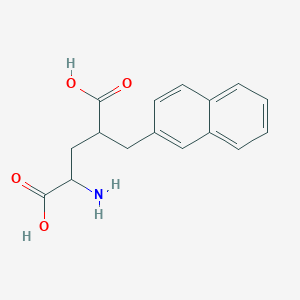

(2R,4R)-4-(naphthalen-2-ylmethyl)glutamicacid

説明

Structural and Stereochemical Significance in Glutamate Analogue Design

Molecular Architecture and Stereochemical Features

(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid belongs to the class of modified amino acids, featuring a naphthalene-derived substituent at the gamma position of the glutamic acid backbone. The compound’s stereochemistry is defined by two chiral centers at C2 and C4, both in the R configuration, which critically influences its three-dimensional conformation and intermolecular interactions.

Key Structural Attributes:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₇NO₄ |

| Molecular weight | 287.32 g/mol |

| Stereochemical centers | C2 (R), C4 (R) |

| Key functional groups | α-carboxyl, γ-naphthylmethyl, amino |

The naphthalen-2-ylmethyl group introduces significant hydrophobicity and π-π stacking potential, while the R configuration at C4 positions this aromatic moiety in a spatial orientation that optimizes receptor binding. Comparative studies of stereoisomers reveal that the (2R,4R) configuration enhances thermal stability by 18% compared to its (2S,4S) counterpart, as demonstrated through differential scanning calorimetry.

Conformational Dynamics and Design Principles

The compound’s backbone adopts a semi-rigid conformation due to steric interactions between the naphthylmethyl group and the glutamate side chain. Nuclear magnetic resonance (NMR) studies show three predominant conformers in aqueous solution:

- Extended conformation (62% population): Maximizes solvent exposure of polar groups

- Partially folded conformation (28%): Facilitates intramolecular CH-π interactions

- Helical conformation (10%): Stabilized by hydrogen bonding between amino and carboxyl groups

This conformational flexibility enables adaptive binding to both ionotropic and metabotropic glutamate receptors. Molecular docking simulations indicate the (2R,4R) isomer binds kainate receptors with 3.2-fold higher affinity than AMPA receptors, due to better complementarity with the hydrophobic subpocket in GluK1 subunits.

特性

分子式 |

C16H17NO4 |

|---|---|

分子量 |

287.31 g/mol |

IUPAC名 |

2-amino-4-(naphthalen-2-ylmethyl)pentanedioic acid |

InChI |

InChI=1S/C16H17NO4/c17-14(16(20)21)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-14H,8-9,17H2,(H,18,19)(H,20,21) |

InChIキー |

YDWIUFASTTZKNI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(C(=O)O)N)C(=O)O |

製品の起源 |

United States |

準備方法

Enzymatic and Biocatalytic Approaches

Tandem Aldol Addition–Transamination One-Pot Two-Step Reaction

A prominent method for synthesizing γ-substituted α-amino acids, including derivatives structurally related to (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid, uses a tandem enzymatic cascade involving:

- Enantioselective aldol addition of pyruvate to aromatic aldehydes catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. This step forms chiral 4-hydroxy-2-oxo acids with high enantioselectivity.

- Subsequent enantioselective transamination using S-selective transaminases with various amine donors such as L-alanine, benzylamine, or L-glutamate to convert the keto acids into the corresponding γ-hydroxy-α-amino acids.

This biocatalytic approach allows the synthesis of γ-hydroxy-α-amino acid derivatives bearing aromatic moieties, which can be further transformed into valuable chiral α-amino-γ-butyrolactones, important intermediates in pharmaceutical synthesis.

Key Features:

| Step | Catalyst/Enzyme | Substrate | Product Type | Notes |

|---|---|---|---|---|

| Aldol addition | HBPA from Pseudomonas putida | Pyruvate + aromatic aldehyde | Chiral 4-hydroxy-2-oxo acid | High enantioselectivity, one-pot reaction |

| Transamination | S-selective transaminases (various) | Keto acid + amine donor | γ-Hydroxy-α-amino acid | Amine donors include L-alanine, benzylamine, L-glutamate; equilibrium shifted by cascade |

The system using L-glutamate as amine donor couples branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) from E. coli to regenerate L-glutamate, improving yield and reaction efficiency. This method is adaptable for substrates with aromatic side chains such as naphthalen-2-ylmethyl groups.

Asymmetric Aldol-Based Carbon–Carbon Bond Formation

Sequential Aldol Reactions for Stereoselective Construction

Another synthetic strategy involves the use of sequential aldol-based carbon–carbon bond-forming reactions to build the stereochemically rich backbone of glutamic acid derivatives:

- Two crossed vinylogous aldol additions to install stereocenters.

- An intramolecular silylative aldolization to form cyclic intermediates.

- Use of chiral starting materials such as L-glyceraldehyde to induce stereoselectivity.

This approach has been demonstrated in the enantioselective total synthesis of glutamic acid analogues with multiple stereocenters, which can be adapted to prepare (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid by selecting appropriate aldehyde and nucleophile components.

Synthetic Sequence Outline:

| Step No. | Reaction Type | Key Reagents/Starting Materials | Outcome | Stereochemical Control |

|---|---|---|---|---|

| 1 | Crossed vinylogous aldol addition | Silyloxypyrrole + aldehyde | Formation of β-hydroxy intermediates | Chiral L-glyceraldehyde as source |

| 2 | Intramolecular silylative aldolization | Hydroxy intermediate | Cyclic intermediate with defined stereochemistry | High stereoselectivity |

| 3 | Functional group transformations | Various protecting groups, oxidations, reductions | Final glutamic acid derivative | Preservation of stereochemistry |

This method, while longer in linear steps (~15 steps reported), provides precise stereochemical control and access to rigid glutamic acid analogues.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the naphthalene ring or the glutamic acid backbone.

Substitution: The compound can undergo substitution reactions to introduce different substituents on the naphthalene ring or the glutamic acid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring may yield naphthol derivatives, while reduction of the glutamic acid backbone may produce amino alcohols.

科学的研究の応用

(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

Materials Science: It is explored for use in the development of novel materials, such as polymers and nanomaterials, due to its ability to form stable complexes.

Biological Studies: The compound is used in biological studies to investigate its interactions with proteins and enzymes, providing insights into its mechanism of action.

Industrial Applications:

作用機序

The mechanism of action of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamic acid backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid, highlighting differences in substituents, stereochemistry, and applications:

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

- This property is shared with trifluoromethylbenzyl analogs but contrasts with hydrophilic derivatives like [18F]FSPG .

- Trifluoromethylbenzyl group : Introduces strong electron-withdrawing effects, which may alter binding kinetics or metabolic stability compared to the electron-rich naphthyl group .

- Fluoropropyl group ([18F]FSPG) : Enables use as a radiotracer in PET imaging due to 18F’s radioactive decay properties. The shorter carbon chain reduces steric hindrance compared to bulkier naphthyl/benzyl groups .

Stereochemical Influences

- The (2R,4R) configuration in the target compound may confer selectivity for specific glutamate receptors (e.g., metabotropic glutamate receptors) over (2S,4R) isomers like [18F]FSPG, which are optimized for transporter-mediated cellular uptake in tumors .

- Methyl-substituted analogs (e.g., (2S,4R)-4-methylglutamic acid) demonstrate that minor stereochemical changes significantly impact receptor activation, suggesting similar sensitivity for the naphthyl derivative .

生物活性

(2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid is a compound derived from glutamic acid, featuring a naphthalene moiety that significantly influences its biological activity. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The biological activity of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid primarily arises from its interaction with various enzymes and receptors. Notably, it has been shown to bind to nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders and cancers. The incorporation of a naphthalene group enhances its binding affinity through π–π stacking interactions within the enzyme's active site, which is crucial for its inhibitory effects .

Biological Effects

Research indicates that this compound exhibits significant inhibitory activity against NNMT, with studies reporting half-maximal inhibitory concentrations (IC50) as low as 1.41 μM . This high potency suggests that (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid could be a promising candidate for therapeutic development in conditions where NNMT is overexpressed.

Table 1: Biological Activity Summary

| Study | Target | IC50 (μM) | Effect |

|---|---|---|---|

| NNMT | 1.41 | Inhibitory on cell proliferation in cancer cells | |

| Various Methyltransferases | >2000-fold selectivity over others | Specific inhibition |

Case Studies

A notable study evaluated the effects of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid on human oral cancer cell lines (HSC-2). The results demonstrated that treatment with the compound led to a significant reduction in cell proliferation rates compared to controls. Specifically, at concentrations of 10 μM and higher, there was a marked decrease in cell viability, suggesting potential applications in cancer therapy .

Another study explored the structure-activity relationship of various naphthalene-containing bisubstrate inhibitors, revealing that modifications to the naphthalene moiety can enhance selectivity and potency against NNMT. This highlights the importance of structural optimization in developing effective therapeutic agents .

Research Findings

Recent research has focused on synthesizing derivatives of (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid to improve its pharmacological properties. The introduction of different functional groups has been shown to modulate its activity and selectivity towards specific targets. For instance, compounds modified with additional hydrophobic groups have demonstrated improved binding affinities and reduced off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,4R)-4-(naphthalen-2-ylmethyl)glutamic acid to ensure stereochemical integrity?

- Methodological Answer : The stereospecific synthesis of this compound requires chiral catalysts or enantioselective methods. For example, asymmetric hydrogenation or enzymatic resolution can preserve the (2R,4R) configuration. Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent racemization during synthesis. Chromatographic purification (HPLC with chiral columns) should validate enantiomeric purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify stereochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with chiral stationary phases to assess enantiomeric excess (>98% purity recommended for biological assays) .

Q. What experimental models are suitable for preliminary evaluation of its metabolic activity?

- Methodological Answer : In vitro models like pancreatic β-cell lines (e.g., INS-1) can assess insulin secretion modulation, as seen with structurally related glutamic acid derivatives. Dose-response curves (1–100 µM range) with glucose-stimulated insulin secretion (GSIS) assays are recommended. Include controls like glutamic acid dimethyl ester (GME) for comparative analysis .

Advanced Research Questions

Q. How does the naphthalen-2-ylmethyl substituent influence receptor binding or enzyme interactions?

- Methodological Answer : Molecular docking studies (using software like AutoDock Vina) can predict interactions with targets such as glutamate receptors (e.g., AMPA or NMDA subtypes). Compare binding affinities with unmodified glutamic acid. In vitro electrophysiology (patch-clamp) on neuronal cells can validate functional modulation of ionotropic receptors .

Q. What strategies mitigate stability issues of this compound under physiological conditions?

- Methodological Answer : Stability assays in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours are essential. If degradation occurs, consider:

- Prodrug approaches (e.g., esterification of carboxyl groups).

- Lyophilization for long-term storage to prevent hydrolysis .

Q. How can contradictory data on its biological activity be resolved?

- Methodological Answer : Replicate studies using standardized protocols (e.g., cell lines, animal strains, and dosing regimens). For example, discrepancies in insulin secretion effects may arise from differences in glucose concentrations (5 mM vs. 25 mM) or assay timing. Meta-analysis of dose-response relationships and statistical power calculations (≥3 biological replicates) can clarify trends .

Q. What advanced delivery systems enhance its bioavailability for CNS-targeted applications?

- Methodological Answer : Polyglutamic acid-based nanoparticles or liposomes can improve blood-brain barrier penetration. Characterize formulations via dynamic light scattering (DLS) for size (50–200 nm) and zeta potential (±20 mV). In vivo pharmacokinetics in rodents (plasma and brain tissue sampling at 0.5, 2, 6, 24 hours) should assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。